9-chloro-3-methyl-8-[(4-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one
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Overview
Description
9-CHLORO-3-METHYL-8-[(4-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE is a complex organic compound that belongs to the class of pyridoquinazolinones. This compound is characterized by its unique structure, which includes a pyridoquinazolinone core, a chloro substituent, and a methylpiperidino sulfonyl group. These structural features contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-CHLORO-3-METHYL-8-[(4-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyridoquinazolinone core, followed by the introduction of the chloro and methylpiperidino sulfonyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification techniques like column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9-CHLORO-3-METHYL-8-[(4-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
9-CHLORO-3-METHYL-8-[(4-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-CHLORO-3-METHYL-8-[(4-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridoquinazolinones with different substituents, such as:
- 9-CHLORO-3-METHYL-8-[(4-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE derivatives with different halogen or alkyl groups.
- Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of 9-CHLORO-3-METHYL-8-[(4-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20ClN3O3S |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
9-chloro-3-methyl-8-(4-methylpiperidin-1-yl)sulfonylpyrido[1,2-a]quinazolin-6-one |
InChI |
InChI=1S/C19H20ClN3O3S/c1-12-3-6-22(7-4-12)27(25,26)17-10-14-16(11-15(17)20)23-8-5-13(2)9-18(23)21-19(14)24/h5,8-12H,3-4,6-7H2,1-2H3 |
InChI Key |
YCGHSJNHCBPRMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=C3C(=C2)C(=O)N=C4N3C=CC(=C4)C)Cl |
Origin of Product |
United States |
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